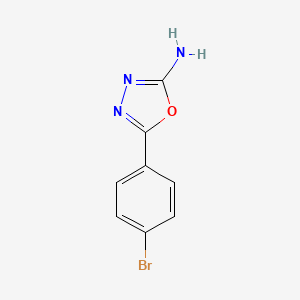

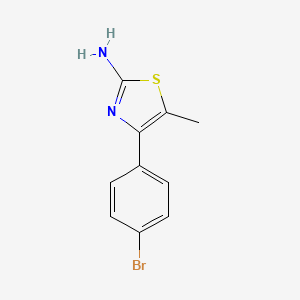

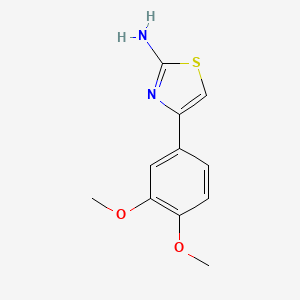

2-Amino-4-(4-bromofenil)-5-metiltiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-(4-bromophenyl)-5-methylthiazole (ABMT) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a derivative of thiazole and is composed of a nitrogen atom, a sulfur atom, four carbon atoms, and a bromine atom. ABMT has been investigated for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Agentes antimicrobianos

2-Amino-4-(4-bromofenil)-5-metiltiazol: los derivados se han sintetizado para abordar la creciente preocupación por la resistencia microbiana. Estos derivados apuntan a mejorar la eficacia y la selectividad de los agentes antimicrobianos. El grupo bromofenilo contribuye a la capacidad del compuesto para interactuar con las enzimas bacterianas e inhibir su función, lo que podría conducir al desarrollo de nuevos antibióticos .

Investigación del cáncer

En la investigación del cáncer, los derivados del tiazol se están investigando por su potencial como agentes quimioterapéuticos. La presencia del grupo 4-bromofenilo en tales compuestos puede mejorar su capacidad para dirigirse y unirse a las células cancerosas, mejorando así la eficacia de los tratamientos contra el cáncer .

Mecanismo De Acción

Target of Action

2-Amino-4-(4-bromophenyl)-5-methylthiazole primarily targets microbial and cancer cells. It has shown significant antimicrobial activity against various pathogenic bacteria and fungi, as well as anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) .

Mode of Action

The compound interacts with its targets by binding to specific proteins and enzymes within the microbial and cancer cells. This binding disrupts essential cellular processes such as DNA replication, protein synthesis, and cell division. In cancer cells, it may also interfere with hormone receptors, inhibiting cell proliferation and inducing apoptosis .

Biochemical Pathways

2-Amino-4-(4-bromophenyl)-5-methylthiazole affects several biochemical pathways. In microbial cells, it disrupts the synthesis of nucleic acids and proteins, leading to cell death. In cancer cells, it interferes with signaling pathways that regulate cell growth and survival, such as the estrogen receptor pathway in breast cancer cells. This disruption leads to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

The pharmacokinetics of 2-Amino-4-(4-bromophenyl)-5-methylthiazole involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, reaching effective concentrations at the target sites. It undergoes metabolic transformation in the liver, and its metabolites are excreted primarily through the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the action of 2-Amino-4-(4-bromophenyl)-5-methylthiazole results in the inhibition of essential cellular processes in microbial and cancer cells. This leads to cell death and a reduction in the proliferation of cancer cells. At the cellular level, the compound induces apoptosis in cancer cells and disrupts the integrity of microbial cell membranes, leading to their destruction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Amino-4-(4-bromophenyl)-5-methylthiazole. For instance, the compound may be more stable and effective in slightly acidic environments, which are common in infected or cancerous tissues. Additionally, the presence of certain enzymes or metabolic products can enhance or inhibit its activity .

This comprehensive overview highlights the multifaceted mechanism of action of 2-Amino-4-(4-bromophenyl)-5-methylthiazole, emphasizing its potential as a therapeutic agent against microbial infections and cancer.

Propiedades

IUPAC Name |

4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSZADQFOHESKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352039 |

Source

|

| Record name | 4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65705-44-4 |

Source

|

| Record name | 4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(4-bromophenyl)-5-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)

![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)